molecular formula C12H17NO3 B4736435 3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one

3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one

Cat. No. B4736435
M. Wt: 223.27 g/mol
InChI Key: YFAUCIKFNUPZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one is a chemical compound commonly referred to as "BAP" and is used in various scientific research applications. It belongs to the class of pyranones and has gained attention due to its unique properties and potential applications.

Mechanism of Action

BAP works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BAP has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis (cell death) in cancer cells. BAP has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, BAP has several limitations as well. It is insoluble in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on BAP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for BAP in these applications. Additionally, the development of more efficient synthesis methods for BAP could make it more accessible for use in various scientific research applications.

Scientific Research Applications

BAP has been extensively studied for its potential applications in various areas of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-acetyl-4-(butylamino)-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-5-6-13-10-7-8(2)16-12(15)11(10)9(3)14/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAUCIKFNUPZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)OC(=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Reactant of Route 4
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Reactant of Route 5
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
3-acetyl-4-(butylamino)-6-methyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.